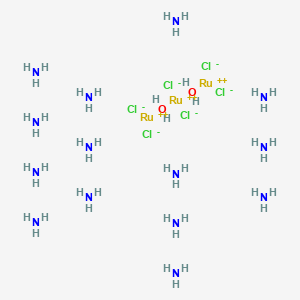

Ammoniak;Ruthenium(2+);Hexachlorid;Dihydrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ammoniated ruthenium oxychloride has a wide range of scientific research applications:

Pharmacology: It serves as a pharmacological tool to study specific cellular mechanisms, particularly those involving calcium channels.

Electron Microscopy: It is used as a polycationic dye for electron microscopy of cells, tissues, and vegetative bacteria.

Biochemistry: It inhibits mitochondrial calcium uniporter and blocks various ion channels, making it useful in studying cellular calcium dynamics.

Wirkmechanismus

Target of Action

The primary target of Azane;ruthenium(2+);hexachloride;dihydrate, also known as Ammoniated ruthenium oxychloride or Ruthenium Red, is the calcium channel . These channels play a crucial role in regulating the influx and efflux of calcium ions, which are essential for various cellular processes including muscle contraction and neurotransmission.

Mode of Action

This compound acts as a polycationic dye that inhibits the release of calcium ions from the sarcoplasmic reticulum . It also blocks the uptake and release of calcium ions from mitochondria . Furthermore, it prevents the release of calcium ions from ryanodine-sensitive intracellular stores in skeletal and cardiac muscle .

Pharmacokinetics

Its solubility in water and ammonia suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of calcium ion homeostasis. By inhibiting calcium ion release and blocking its uptake, the compound can potentially affect muscle contraction, neurotransmission, and other calcium-dependent processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and ammonia suggests that it may be more effective in aqueous environments.

Biochemische Analyse

Biochemical Properties

Ammoniated ruthenium oxychloride is known to interact with many proteins . It has been used as a pharmacological tool to study specific cellular mechanisms

Cellular Effects

It has been used in histology to stain aldehyde fixed mucopolysaccharides This suggests that it may have some influence on cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to interact with many proteins , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Ammoniated ruthenium oxychloride is typically synthesized through the reaction of ruthenium trichloride with ammonia in the presence of water. The reaction conditions involve heating the mixture to facilitate the formation of the complex. The resulting product is then purified through crystallization . Industrial production methods follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound for various applications .

Analyse Chemischer Reaktionen

Ammoniated ruthenium oxychloride undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state ruthenium compounds.

Reduction: It can be reduced to lower oxidation state ruthenium compounds.

Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Ammoniated ruthenium oxychloride is unique due to its specific interactions with a wide range of proteins and its use as a staining agent in histology. Similar compounds include:

Ruthenium violet: Another ruthenium-based dye used for staining purposes.

Ruthenium tetroxide: Used as an oxidizing agent in organic synthesis.

Ruthenium chloride: A precursor to various ruthenium compounds used in catalysis.

These compounds share some chemical properties with ammoniated ruthenium oxychloride but differ in their specific applications and interactions.

Eigenschaften

CAS-Nummer |

11103-72-3 |

|---|---|

Molekularformel |

Cl6H42N14O2Ru3 |

Molekulargewicht |

786.3 g/mol |

IUPAC-Name |

azane;oxygen(2-);ruthenium(3+);ruthenium(4+);hexachloride |

InChI |

InChI=1S/6ClH.14H3N.2O.3Ru/h6*1H;14*1H3;;;;;/q;;;;;;;;;;;;;;;;;;;;2*-2;2*+3;+4/p-6 |

InChI-Schlüssel |

GOOXRYWLNNXLFL-UHFFFAOYSA-H |

SMILES |

N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |

Kanonische SMILES |

N.N.N.N.N.N.N.N.N.N.N.N.N.N.[O-2].[O-2].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3].[Ru+3].[Ru+4] |

Aussehen |

red-brown powder. |

Piktogramme |

Irritant |

Synonyme |

Ammoniated Ruthenium Oxychloride Oxychloride, Ammoniated Ruthenium Red, Ruthenium Ruthenium Oxychloride, Ammoniated Ruthenium Red |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ammoniated ruthenium oxychloride interact with amyloid-β aggregates? What are the downstream effects of this interaction?

A1: Ammoniated ruthenium oxychloride displays an affinity for amyloid-β (Aβ) aggregates, particularly fibrils, through a mechanism involving electrostatic interactions with calcium-binding sites on the aggregates . This binding leads to several observable effects:

- Colorimetric Staining: The bound ammoniated ruthenium oxychloride imparts a distinctive red color to the Aβ plaques, enabling their visualization under light microscopy .

- Birefringence: Upon binding to Aβ fibrils, ammoniated ruthenium oxychloride exhibits birefringence, a phenomenon where a material displays different refractive indices depending on the polarization and propagation direction of light. This property allows for the identification of Aβ deposits under polarized light microscopy .

- Induced Chirality: The interaction between ammoniated ruthenium oxychloride and Aβ fibrils induces chirality in the dye, leading to characteristic circular dichroic bands at specific wavelengths, further confirming their interaction .

Q2: Can ammoniated ruthenium oxychloride be used for applications beyond amyloid-β staining?

A2: Yes, ammoniated ruthenium oxychloride has demonstrated utility in various electrochemical applications. Research shows its potential as a modifier for electrochemical sensors . For instance, when immobilized on functionalized carbon nanotubes and used to modify a glassy carbon electrode, ammoniated ruthenium oxychloride enables the simultaneous determination of important biocompounds like ascorbic acid, dopamine, uric acid, and tryptophan . This electrochemical application highlights the versatility of ammoniated ruthenium oxychloride beyond its role in staining biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.